molecular formula C11H13FOS B7967714 4-(4-Fluorophenyl)thian-4-ol

4-(4-Fluorophenyl)thian-4-ol

Cat. No.: B7967714
M. Wt: 212.29 g/mol
InChI Key: VILDAHXKQXSCQF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring substituted with a hydroxyl group at position 4 and a 4-fluorophenyl group at the same position. The fluorine atom on the phenyl ring enhances the compound’s electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-fluorophenyl)thian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDAHXKQXSCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)thian-4-ol typically involves the reaction of 4-fluorobenzaldehyde with thian-4-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thian-4-ol derivatives with different substituents.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various thian-4-ol derivatives.

    Substitution: Nitrated or halogenated fluorophenyl thian-4-ol derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)thian-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)thian-4-ol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thian-4-ol core may also play a role in modulating the compound’s activity by influencing its chemical reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Fluorophenyl)thian-4-ol -OH, -C₆H₄F (para) C₁₁H₁₁FOS 210.27 (calculated) Potential AChE inhibition (inferred from fluorophenyl-thiazolylhydrazone derivatives) -
4-(4-(Trifluoromethyl)phenyl)thian-4-ol -OH, -C₆H₄CF₃ (para) C₁₂H₁₁F₃OS 262.29 Higher lipophilicity due to CF₃ group; suited for hydrophobic interactions in drug design
4-(4-Chlorophenyl)sulfanylbutan-1-ol -SH, -C₆H₄Cl (para), -CH₂CH₂CH₂CH₂OH C₁₀H₁₃ClOS 216.73 Thioether linkage enhances stability; used in polymer intermediates
Tetrahydro-4-[4-(trifluoromethoxy)phenyl]-2H-thiopyran-4-ol -OH, -C₆H₄OCF₃ (para) C₁₂H₁₃F₃O₂S 278.29 Trifluoromethoxy group improves metabolic stability; explored in liquid crystal research

Key Observations:

Substituent Effects on Bioactivity :

  • Fluorine (electron-withdrawing) enhances binding to enzymes like acetylcholinesterase (AChE) in related hydrazone derivatives .
  • Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups increase lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • Chlorine (Cl) in 4-(4-chlorophenyl)sulfanylbutan-1-ol contributes to higher molecular weight and stability in polymer applications .

Synthetic Accessibility :

  • Fluorophenyl derivatives are typically synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas thioether analogs (e.g., 4-(4-chlorophenyl)sulfanylbutan-1-ol) require thiol-ene click chemistry .

Thermal and Phase Behavior :

  • Compounds with bulky substituents (e.g., CF₃, OCF₃) exhibit higher melting points and liquid crystalline phases, as seen in trifluoromethoxy-substituted thiopyrans .

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